Albaspidin AP

Vue d'ensemble

Description

Albaspidin AP is a natural product derived from the rhizomes of Dryopteris crassirhizoma Nakai. It is known for its inhibitory effects on fatty acid synthase, an enzyme that plays a crucial role in lipid biosynthesis. This compound has garnered attention due to its potential therapeutic applications in treating cancer and obesity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Albaspidin AP can be synthesized through various organic reactions involving the starting material derived from natural sources. The synthetic route typically involves multiple steps, including esterification, reduction, and cyclization reactions. The reaction conditions often require specific solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the rhizomes of Dryopteris crassirhizoma Nakai. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Albaspidin AP undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Scientific Research Applications

Albaspidin AP has been studied across several domains:

Pharmacology

- Cancer Treatment : The inhibition of FAS suggests potential applications in cancer therapy, as many cancers exhibit altered lipid metabolism.

- Obesity Management : By reducing fatty acid synthesis, it may serve as a therapeutic agent for obesity-related conditions.

Biochemistry

- Biochemical Pathways : It plays a role in metabolic pathways related to fatty acid synthesis, making it a valuable compound for studying lipid metabolism.

- Analytical Applications : Used as a reference standard in various biochemical assays.

Chemistry

- Synthetic Precursor : It can be utilized in synthetic chemistry for developing other bioactive compounds.

- Reference Standard : Serves as a standard in chemical research to ensure the quality and consistency of experimental results.

Case Study 1: Inhibition of Fatty Acid Synthase

A study demonstrated that this compound effectively inhibited FAS activity in vitro, leading to decreased lipid accumulation in cancer cell lines. This finding supports its potential use as a therapeutic agent against cancer by targeting metabolic pathways associated with tumor growth.

Case Study 2: Obesity Research

In animal models, administration of this compound resulted in significant weight reduction and improved metabolic profiles compared to control groups. This suggests that the compound may help regulate body weight and lipid levels, offering insights into obesity treatment strategies.

Mécanisme D'action

Albaspidin AP exerts its effects by inhibiting fatty acid synthase, an enzyme involved in the synthesis of fatty acids. This inhibition disrupts lipid biosynthesis, leading to reduced lipid accumulation in cells. The molecular targets include the active sites of fatty acid synthase, where this compound binds and prevents the enzyme’s normal function .

Comparaison Avec Des Composés Similaires

Albaspidin AP is part of a series of compounds with similar structures but varying functional groups and bioactivities. Similar compounds include:

- Didemethylpseudoaspidin AA

- Pseudoaspidin

- Albaspidin AA

- Filixic acid ABA

- Agrimol B

- Dryocrassin ABBA

- Gossypol

- Acetate gossypol

- Sideroxylonal A

Uniqueness: this compound stands out due to its specific inhibitory effects on fatty acid synthase, with IC50 values ranging from 23.1 to 71.7 micromolar. This makes it a promising candidate for therapeutic applications in cancer and obesity treatment .

Activité Biologique

Albaspidin AP, a phloroglucinol derivative isolated from the rhizomes of certain ferns, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

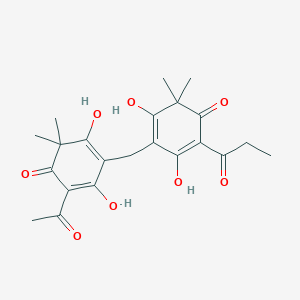

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 418 g/mol. Its structure includes multiple hydroxyl groups and an acetyl group, contributing to its biological activity. The compound's structural features are crucial for its interaction with biological targets.

Inhibitory Activity

β-Glucuronidase Inhibition : this compound has been studied for its inhibitory effect on β-glucuronidase, an enzyme implicated in various pathological conditions. In vitro assays have demonstrated that it exhibits significant inhibitory activity with an IC50 value indicating effective concentration levels necessary for inhibition. The structure-activity relationship suggests that the trimeric configuration of phloroglucinols enhances their inhibitory potency against this enzyme .

Neuraminidase Inhibition : Research indicates that this compound may also inhibit neuraminidase (NA), an enzyme critical for the replication of influenza viruses. Molecular docking studies have shown that it can bind to the active site of NA, suggesting potential as an antiviral agent against strains such as H5N1 .

The mechanisms through which this compound exerts its biological effects include:

- Competitive Inhibition : Kinetic studies reveal that this compound acts as a competitive inhibitor of β-glucuronidase, binding to the active site and preventing substrate access .

- Molecular Interactions : Docking simulations have identified key interactions between this compound and amino acid residues in the active sites of target enzymes, indicating a strong affinity that could be leveraged for therapeutic purposes .

Case Studies and Research Findings

- Antiviral Activity : A study evaluating the antiviral properties of phloroglucinols, including this compound, demonstrated its ability to reduce viral loads in infected cell lines. The compound showed low cytotoxicity while effectively inhibiting viral replication .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory potential of this compound revealed that it could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, positioning it as a candidate for further development in treating infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINDGCLGBSBXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Albaspidin AP?

A1: this compound is an acylphloroglucinol derivative first isolated as crystals from Dryopteris crassirhizoma Nakai []. While the abstract doesn't provide the full structure, it does mention that the ¹H-NMR and ¹³C-NMR data for this compound (compound II) were reported for the first time in this study []. Unfortunately, without access to the full paper, the specific molecular formula and weight cannot be determined from the abstract alone.

Q2: What analytical techniques were used to characterize this compound?

A2: The researchers utilized a combination of chemical knowledge and spectroscopic methods to identify the isolated compounds, including this compound []. Specifically, they used ¹H-NMR, ¹³C-NMR, and 2D NMR experiments to assign the spectroscopic data for this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.